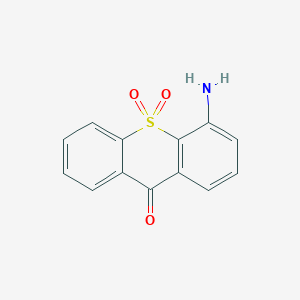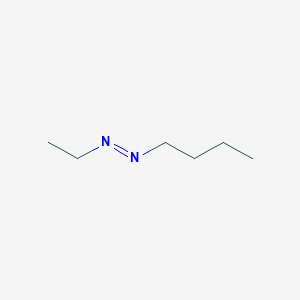
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
The synthesis of 1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of ethyl chloroformate with a suitable amine to form an intermediate, which is then reacted with other reagents to introduce the oxo, oxa, thia, and aza groups. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes, depending on the desired quantity and application. These methods often require optimization of reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors on cell surfaces, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane can be compared with other similar compounds, such as:
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: This compound shares some structural similarities but differs in its specific functional groups and applications.
3-Ethoxycarbonyl-N-alkyl-isoquinolinium: Another related compound with different biological activities and synthetic routes.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
63555-70-4 |
|---|---|
Fórmula molecular |
C7H13NO5PS+ |
Peso molecular |
254.22 g/mol |
Nombre IUPAC |
acetamidomethoxy-(2-ethoxy-2-oxoethyl)sulfanyl-oxophosphanium |
InChI |
InChI=1S/C7H12NO5PS/c1-3-12-7(10)4-15-14(11)13-5-8-6(2)9/h3-5H2,1-2H3/p+1 |
Clave InChI |
SRHJDFWJIPYHSL-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)CS[P+](=O)OCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


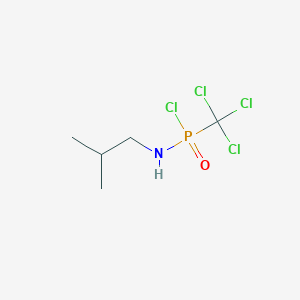
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)

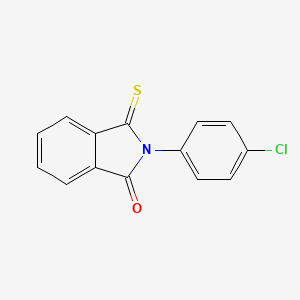
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
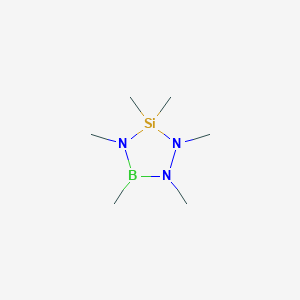
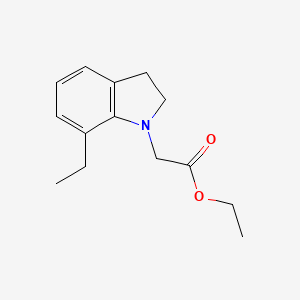
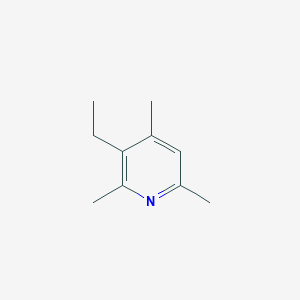
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
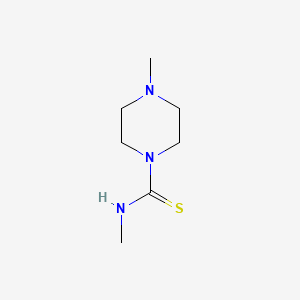
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
